Methyl (E)-m-nitrocinnamate
Overview
Description
Methyl (E)-m-nitrocinnamate is an organic compound with the molecular formula C10H9NO4. It is a light yellow crystalline or solid powder substance that dissolves well in common organic solvents. This compound is often used as an intermediate in organic synthesis reactions and has applications in the synthesis of drugs, dyes, and pesticides .
Preparation Methods
Methyl (E)-m-nitrocinnamate can be synthesized through the esterification of 3-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements .
Chemical Reactions Analysis
Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes and pesticides
Mechanism of Action
The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methyl (E)-m-nitrocinnamate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific nitro group positioning, which influences its reactivity and potential applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3 |
InChI Key |
DKQXESBKFCYESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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